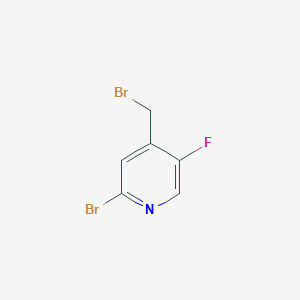
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a heterocyclic organic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a hexahydroisoquinoline core with a carboxylic acid functional group at the 4-position and a keto group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 2-acylcyclohexanones with cyanoacetamides or monothiomalonodiamide in the presence of sodium ethoxide in anhydrous ethanol . This reaction proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form different derivatives.
Reduction: The keto group can also be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as esters, amides, alcohols, and ketones.
Applications De Recherche Scientifique
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
- 3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide
Uniqueness
3-Oxo-3,4,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its hexahydroisoquinoline core provides a versatile scaffold for the development of various biologically active compounds, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3-oxo-5,6,7,8-tetrahydro-4H-isoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)7-4-2-1-3-6(7)5-11-9/h5,8H,1-4H2,(H,13,14) |
Clé InChI |
SJPBILLISXJEEV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=NC(=O)C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)

![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)



